molecular formula C18H21NO4 B1668394 Cephalotaxine CAS No. 24316-19-6

Cephalotaxine

Cat. No. B1668394
CAS RN: 24316-19-6
M. Wt: 313.3 g/mol
InChI Key: YMNCVRSYJBNGLD-KURKYZTESA-N
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Description

Cephalotaxine (CET) is a natural alkaloid with potent antileukemia effects . The biosynthesis of cephalotaxine involves a convergent strategy that assembles an intricate multicyclic skeleton from two aromatic amino acid precursors, phenylalanine and tyrosine .


Synthesis Analysis

The total synthesis of cephalotaxine was accomplished based on a conceptually novel strategy featuring transannular reductive skeletal rearrangements as the key transformations for the construction of the pentacyclic ring skeleton of CET . It features a practical four-step assembly of the benzazepine-bearing pentacyclic ring system through two alkylation reactions, acidic hydrolysis, and aldolization .


Molecular Structure Analysis

The biosynthesis of cephalotaxine involves a convergent strategy that assembles an intricate multicyclic skeleton from two aromatic amino acid precursors, phenylalanine and tyrosine . One aromatic ring is incorporated intact while the other is extensively modified .


Chemical Reactions Analysis

The biosynthetic strategy for cephalotaxine exploits a one-carbon ring contraction to produce a five-membered C-ring from a phenylalanine-derived six-membered ring . The logic of the strategy is based on the ready availability of highly oxygenated cyclohexyl derivatives by oxidative metabolism of aromatic precursors and the possibility of extruding a carbon atom as carbon dioxide from an α-diketone by a benzylic acid rearrangement to an α-hydroxy acid .


Physical And Chemical Properties Analysis

Cephalotaxine is a solid substance .

Scientific Research Applications

Cephalotaxine: A Comprehensive Analysis of Scientific Research Applications

Anticancer Potential: Cephalotaxine has been identified as a natural alkaloid with potent effects against various cancers. It has shown significant inhibition of leukemia cell viability, including HL-60, NB4, Jurkat, K562, Raji, and MOLT-4 cells .

Transcriptome Sequencing and Bioinformatics: Research involving Cephalotaxine has utilized transcriptome sequencing coupled with bioinformatics analysis to reveal signaling networks regulated by this compound, providing insights into its molecular mechanisms .

Ethnopharmacology and Chemodiversity: Drawing inspiration from traditional applications, Cephalotaxine-type alkaloids are being developed into anticancer reagents. This approach explores the chemodiversity of Cephalotaxus phytometabolites for therapeutic uses .

Enhancement of Synthesis via Elicitors: Studies have investigated the effect of elicitors like coronatine on the synthesis of Cephalotaxine in plant cells, leading to increased production and differential gene expression for further analysis .

Safety And Hazards

Cephalotaxine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Cephalotaxine has potent antileukemia effects, but its underlying molecular mechanism has not been well understood . Future research will conduct in-depth studies on this . For instance, compared to HL-60 and Jurkat cells, K562 cells seem to be quite resistant to CET-induced cell death . Therefore, future experiments will explore whether CET induces the accumulation of LC3-II and p62 in K562 cells .

properties

IUPAC Name

(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNCVRSYJBNGLD-KURKYZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1O)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephalotaxine

CAS RN

24316-19-6
Record name Cephalotaxine
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Record name Cephalotaxine
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Record name Cephalotaxine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does cephalotaxine exert its antileukemic effect?

A1: While cephalotaxine itself lacks significant biological activity, its ester derivatives, such as harringtonine and homoharringtonine, exhibit potent antileukemic properties. These esters function as protein synthesis inhibitors. [] They specifically target the peptidyl transferase center of the ribosome, effectively blocking the elongation phase of protein synthesis. [, ]

Q2: Does cephalotaxine affect any specific signaling pathways within cancer cells?

A2: Research indicates that cephalotaxine esters can significantly inhibit the transcription of nuclear factor kappa B (NF-κB). [] NF-κB plays a crucial role in various cellular processes, including cell survival, proliferation, and inflammation. Inhibiting this pathway likely contributes to the antileukemic activity of cephalotaxine esters.

Q3: What is the molecular formula and weight of cephalotaxine?

A3: Cephalotaxine has the molecular formula C18H21NO4 and a molecular weight of 315.37 g/mol. []

Q4: How is cephalotaxine typically characterized using spectroscopic methods?

A4: Spectroscopic techniques such as ultraviolet-visible (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely employed for the identification and characterization of cephalotaxine and its derivatives. [, , , , , , ] Two-dimensional NMR methods have proven particularly useful in assigning proton and carbon chemical shifts within the cephalotaxine molecule. []

Q5: What is the stereochemistry of naturally occurring cephalotaxine?

A5: Natural cephalotaxine exists as the (-) enantiomer. [, , ]

Q6: Can cephalotaxine be synthesized chemically?

A6: Yes, numerous total syntheses of cephalotaxine have been achieved since the initial efforts by Weinreb and Semmelhack. [, , , , , , , , , , ] These syntheses often employ strategies like the establishment of the 1-azaspiro[4.4]nonane ring system followed by benzazepine formation. []

Q7: What is the significance of synthesizing cephalotaxine analogs?

A7: Synthesizing cephalotaxine analogs is crucial for exploring structure-activity relationships and potentially identifying compounds with improved potency, selectivity, or pharmacokinetic properties compared to naturally occurring cephalotaxine esters. [, , , , , ]

Q8: Have any modifications to the cephalotaxine structure led to changes in antitumor activity?

A8: Yes, numerous studies have explored structure-activity relationships among cephalotaxine esters. For instance, introducing a methyl group at the C-7 position of cephalotaxine can significantly alter the compound's biological activity. [] Additionally, synthesizing esters with diverse acyl side chains has shown that specific structural features are essential for antitumor activity. [, , ] For example, the "rearranged" deoxyharringtonine isomer, where the ester sidechain is attached to a different position on the cephalotaxine core, exhibited no activity against P-388 lymphocytic leukemia. []

Q9: What are the natural sources of cephalotaxine?

A9: Cephalotaxine and its ester derivatives are primarily isolated from plants belonging to the genus Cephalotaxus, such as Cephalotaxus fortunei and Cephalotaxus harringtonia. [, , , , , ]

Q10: Can cephalotaxine and its esters be produced through methods other than plant extraction?

A10: Yes, tissue culture techniques have been successfully employed to produce cephalotaxine esters, including homodeoxyharringtonine. [] This approach offers an alternative method for obtaining these valuable compounds.

Q11: What analytical techniques are commonly used to quantify cephalotaxine and its esters in plant material or culture media?

A11: High-performance liquid chromatography (HPLC) coupled with UV detection is widely utilized for the separation and quantification of cephalotaxine, harringtonine, and homoharringtonine in plant extracts and tissue cultures. [] Fast atom bombardment mass spectrometry can further confirm the identity of these alkaloids. []

Q12: What is the primary clinical use of cephalotaxine esters?

A12: Cephalotaxine esters, particularly homoharringtonine, have shown promise as antileukemic agents. [, , ] Clinical trials have investigated their efficacy in treating acute and chronic leukemia. []

Q13: Are there any challenges associated with the clinical use of cephalotaxine esters?

A13: Despite their antileukemic potential, cephalotaxine esters present challenges, including toxicity and inconvenient administration schedules. [] Optimizing dosage regimens and developing strategies to mitigate toxicity are crucial areas for further research.

Q14: Are there any known mechanisms of resistance to cephalotaxine esters?

A14: While specific resistance mechanisms for cephalotaxine esters are not extensively studied in the provided research, it is known that cancer cells can develop resistance to various chemotherapeutic agents through alterations in drug targets, drug efflux pumps, or apoptotic pathways. [] Further investigation is necessary to understand the development of resistance to cephalotaxine esters and explore strategies to overcome it.

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